3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-propylphenyl)-
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-propylphenyl)- is a pyrazolone derivative characterized by a dihydro-pyrazol-3-one core substituted with a methyl group at position 5 and a 4-propylphenyl group at position 2. Pyrazolones are heterocyclic compounds widely studied for their applications in pharmaceuticals, dyes, and coordination chemistry due to their versatile reactivity and chelating properties.
Properties
CAS No. |
602297-61-0 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-methyl-2-(4-propylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-3-4-11-5-7-12(8-6-11)15-13(16)9-10(2)14-15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
XJBDDOACXUQATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=O)CC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one typically involves the condensation of 4-propylbenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s analgesic properties could be linked to its interaction with pain receptors and modulation of pain signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one (CAS 86-92-0)
- Structural Differences : The 4-methylphenyl substituent replaces the 4-propylphenyl group, reducing steric hindrance and lipophilicity.
- Physical Properties :
- Synthesis: Synthesized via condensation of 1-(4-methylphenyl)ethanone with hydrazine hydrate in diethylene glycol, catalyzed by potassium hydroxide. The propyl analog would require 1-(4-propylphenyl)ethanone as the starting material.
- Applications : Used as an intermediate in dye and pigment synthesis. The propyl analog may exhibit altered solubility and binding affinity in similar applications.
2,4-Dihydro-2-(3-hydroxyphenyl)-5-methyl-4-[[4-(phenylazo)phenyl]azo]-3H-pyrazol-3-one (CAS 21519-06-2)
- Structural Differences : Contains azo groups and a 3-hydroxyphenyl substituent, enabling π-π stacking and hydrogen bonding.
- Physical Properties: Molecular weight: 398.42 g/mol (significantly higher than the propylphenyl analog’s ~235 g/mol). Solubility: Likely poor in non-polar solvents due to polar azo and hydroxyl groups.
- Applications : Primarily used in dyes and pigments; the azo groups confer chromophoric properties absent in the propylphenyl analog.
Benzoyl Derivatives of Pyrazol-3-ones
- Example: 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one benzoylated ().
- Key Differences : Benzoylation introduces an electron-withdrawing group, altering reactivity. The propylphenyl analog’s alkyl chain may reduce electrophilicity compared to benzoyl derivatives.
- Synthesis : Requires calcium hydroxide and benzoyl chloride in dioxane. For the propylphenyl analog, similar conditions could yield acylated derivatives with modified steric effects.
Data Table: Comparative Properties of Pyrazolone Derivatives
Research Findings and Implications
Synthetic Challenges : Alkyl-substituted pyrazolones require precise control of reaction conditions (e.g., solvent polarity, base strength) to avoid side reactions, as seen in the synthesis of related compounds.
Thermal Stability : The methylphenyl analog’s melting point (129°C) suggests moderate thermal stability; the propyl analog may exhibit lower melting due to increased molecular flexibility.
Biological Activity
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-propylphenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
- Molecular Formula : C14H16N2O
- Molecular Weight : 232.29 g/mol
- CAS Registry Number : 108-26-9
Synthesis
The synthesis of 3H-Pyrazol-3-one derivatives typically involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the pyrazolone ring structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 3H-Pyrazol-3-one derivatives. For instance, a study reported that various substituted pyrazolone compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Compound | Antibacterial Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| 3H-Pyrazol-3-one derivative A | 15 | Staphylococcus aureus |
| 3H-Pyrazol-3-one derivative B | 30 | Escherichia coli |
| 3H-Pyrazol-3-one derivative C | 20 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
Research has indicated that derivatives of 3H-Pyrazol-3-one possess anti-inflammatory properties. In vitro studies demonstrated that these compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of pyrazolone derivatives. Some studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of signaling pathways related to cell survival .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of pyrazolone derivatives and tested their efficacy against Staphylococcus aureus and E. coli. The results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity.
- Anti-inflammatory Mechanism : In an experimental model of arthritis, a pyrazolone derivative was administered, resulting in a marked decrease in joint swelling and pain compared to controls. Histological analysis revealed reduced leukocyte infiltration in treated animals.
- Anticancer Screening : A derivative was screened against multiple cancer cell lines using an MTT assay, revealing IC50 values in the low micromolar range for breast cancer cells, suggesting potent anticancer activity.
Q & A
Q. What are the optimized synthetic routes for 3H-Pyrazol-3-one derivatives, and how can they be adapted for the target compound?
- Methodological Answer : The synthesis of pyrazolone derivatives typically involves condensation reactions between hydrazines and β-keto esters or diketones. For example, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized by refluxing phenylhydrazine with ethyl acetoacetate in acetic acid, followed by recrystallization . Adapting this to the target compound (with a 4-propylphenyl substituent) would require substituting phenylhydrazine with 4-propylphenylhydrazine and optimizing reaction conditions (e.g., solvent, temperature, and catalyst). Purity can be monitored via TLC using toluene/ethyl acetate/water (8.7:1.2:1.1) .
Table 1 : Key Synthesis Parameters from Analogous Compounds
| Parameter | Value/Description | Source |
|---|---|---|
| Reactants | Hydrazine + β-keto ester | |
| Solvent | Ethanol/Acetic acid | |
| Temperature | Reflux (100°C) | |
| Purification | Recrystallization (ethanol) |
Q. How can the structural integrity and purity of the compound be validated post-synthesis?
- Methodological Answer : Characterization involves spectroscopic and chromatographic techniques:
- NMR/IR : Confirm functional groups (e.g., pyrazolone ring) via characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹ in IR; pyrazole proton signals at δ 2.1–7.7 ppm in ¹H-NMR) .
- X-ray Crystallography : Resolve crystal structure to verify substituent positions (e.g., as done for (Z)-4-((1-(3-fluorophenyl)-1H-triazol-4-yl)methylene)-5-methyl-2-phenylpyrazol-3-one) .
- TLC/HPLC : Assess purity using solvent systems like petroleum ether/ethyl acetate (4:1) .
Q. What are the stability profiles of pyrazolone derivatives under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Test in buffers (pH 1–12) at 37°C for 24–72 hours .
Advanced Research Questions
Q. How do substituents (e.g., 4-propylphenyl) influence the electronic and steric properties of the pyrazolone core?
- Methodological Answer : Substituent effects can be analyzed via:
- Computational Chemistry : DFT calculations (e.g., Gaussian software) to map electron density and HOMO-LUMO gaps. Compare with analogs like 5-methyl-2-phenyl derivatives .
- X-ray Data : Crystallographic studies (e.g., ) reveal steric hindrance from bulky groups.
- Spectroscopic Trends : Electron-withdrawing/donating substituents shift NMR/IR peaks predictably (e.g., para-alkyl groups increase electron density on the ring) .
Q. What are the contradictions in reported synthetic yields for pyrazolone derivatives, and how can they be resolved?
- Methodological Answer : Yield discrepancies often arise from:
- Reaction Time/Temperature : Prolonged reflux (e.g., 8 hours vs. 2 hours) may improve cyclization but cause side reactions .
- Purification Methods : Column chromatography (silica gel, petroleum ether/ethyl acetate) vs. recrystallization can affect recovery rates .
- Catalyst Use : Acidic (e.g., HCl) vs. basic (e.g., NaOAc) conditions alter reaction pathways .
Resolution : Standardize protocols using Design of Experiments (DoE) to isolate critical factors (e.g., time, catalyst ratio) .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
- Abiotic Studies : Hydrolysis (pH 7.4, 25°C), photolysis (UV exposure), and adsorption (e.g., soil column tests).
- Biotic Studies : Use microbial consortia or activated sludge to assess biodegradation (OECD 301F test).
- Analytical Tools : LC-MS/MS for trace quantification; QSAR models to predict bioaccumulation potential.
Q. What mechanistic insights explain the regioselectivity of pyrazolone ring formation?
- Methodological Answer : Regioselectivity is governed by:
- Kinetic vs. Thermodynamic Control : Acidic conditions favor 1,3-diketone tautomers, leading to 5-membered ring closure .
- Steric Effects : Bulky substituents (e.g., 4-propylphenyl) direct cyclization to less hindered positions .
- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track intermediate formation .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for similar pyrazolone derivatives?
- Methodological Answer : Variations arise from:
- Substituent Electronic Effects : Electron-withdrawing groups flatten the pyrazolone ring (e.g., fluorophenyl in vs. methyl in ).
- Crystal Packing Forces : Hydrogen bonding (e.g., O–H···N interactions in ) distorts angles.
- Temperature During Analysis : Data collected at 100 K () vs. room temperature show thermal motion differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
